molecular formula C13H17NO3S B565291 N-Acetyl-S-(3,4-dimethylphenyl)-L-cysteine CAS No. 581076-72-4

N-Acetyl-S-(3,4-dimethylphenyl)-L-cysteine

Cat. No. B565291
CAS RN: 581076-72-4
M. Wt: 267.343
InChI Key: ZLJANJUVOQDAHZ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Acetyl-S-(3,4-dimethylphenyl)-L-cysteine” is a chemical compound with the molecular formula C13H17NO3S . It has an average mass of 267.344 Da and a monoisotopic mass of 267.092926 Da . This compound is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular structure of “N-Acetyl-S-(3,4-dimethylphenyl)-L-cysteine” is defined by its molecular formula, C13H17NO3S . For a more detailed analysis of its structure, you may need to refer to a specific resource or database that provides molecular structure visualizations.


Physical And Chemical Properties Analysis

“N-Acetyl-S-(3,4-dimethylphenyl)-L-cysteine” has a molecular weight of 267.34 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the searched resources.

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

N-Acetyl-S-(3,4-dimethylphenyl)-L-cysteine (NAC) is known for its strong antioxidant properties. It acts as a scavenger of free radicals, particularly oxygen radicals, and is a precursor of L-cysteine that aids in glutathione elevation and biosynthesis (Mokhtari et al., 2016). Additionally, NAC has shown to reduce inflammation, and its beneficial effects in conditions characterized by decreased glutathione or oxidative stress have been observed (Kelly, 1998).

Role in Treating Chronic Diseases

NAC's potential in treating chronic obstructive pulmonary disease (COPD) is notable. It acts as a mucolytic agent and may increase production of glutathione, offering antioxidant benefits. This multifaceted activity includes modulation of bronchial tone, antioxidant pathways, and inhibition of pro-oxidant and inflammatory pathways (Calzetta et al., 2018).

Neuroprotective Effects

NAC has been evaluated for its neuroprotective potential in preventing cognitive aging dementia, Parkinson’s, Alzheimer’s disorders, and in neuropathic pain and stroke. Its role as a glutathione precursor and its antioxidant and anti-inflammatory activities contribute to these effects (Tardiolo et al., 2018).

Impact on Lifespan and Stress Resistance

In studies conducted on model organisms like C. elegans and Drosophila species, NAC supplementation has shown to increase resistance to oxidative stress, heat stress, and UV irradiation. It also extended both the mean and maximum lifespan of these organisms, suggesting its potential role in aging and stress resistance (Oh et al., 2015), (Shaposhnikov et al., 2018).

Chemopreventive Properties

NAC may have a role as a cancer chemopreventive agent. Its protective mechanisms, including its ability to decrease biofilm formation, suggest its utility in preventing bacterial infections and potentially in cancer prevention (Flora et al., 2004).

properties

IUPAC Name

(2R)-2-acetamido-3-(3,4-dimethylphenyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-8-4-5-11(6-9(8)2)18-7-12(13(16)17)14-10(3)15/h4-6,12H,7H2,1-3H3,(H,14,15)(H,16,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJANJUVOQDAHZ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)SCC(C(=O)O)NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)SC[C@@H](C(=O)O)NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676238
Record name N-Acetyl-S-(3,4-dimethylphenyl)-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-S-(3,4-dimethylphenyl)-L-cysteine

CAS RN

581076-72-4
Record name N-Acetyl-S-(3,4-dimethylphenyl)-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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